4-(2-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
The compound “4-(2-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide, a thioxo group, and a tetrahydropyrimidine ring. The presence of bromine and fluorine atoms indicates that it might be involved in halogen bonding interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the tetrahydropyrimidine ring, followed by the introduction of the bromophenyl and fluorophenyl groups. The carboxamide group could be introduced through a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydropyrimidine ring would likely contribute to the rigidity of the molecule, while the bromophenyl and fluorophenyl groups could be involved in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The bromine and fluorine atoms could potentially be replaced in a substitution reaction. The carboxamide group could also undergo various reactions, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could increase its density and boiling point compared to similar compounds without these halogens .Scientific Research Applications
Catalytic Synthesis
The compound is related to derivatives synthesized through the Biginelli reaction, which has been catalyzed by sodium hydrogen sulfate for producing N,4-diaryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides in moderate to high yields. This method highlights the compound's role in facilitating the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and material science (Gein, Zamaraeva, & Dmitriev, 2018).
Antipathogenic Activity
Research has shown the significance of thiourea derivatives, closely related to our compound of interest, in developing antimicrobial agents. These derivatives have been evaluated for their interaction with bacterial cells, demonstrating significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm growth capabilities (Limban, Marutescu, & Chifiriuc, 2011).
Structural and Electronic Characterization
The compound also serves as a base for studying molecular structure and conformation. X-ray crystal structure analysis and density functional theory (DFT) calculations have been applied to similar tetrahydropyrimidine derivatives, revealing insights into their structural and electronic characteristics. This research contributes to our understanding of the molecular behaviors that underlie the compound's reactivity and potential biological activity (Memarian et al., 2013).
Antihypertensive and Anti-ulcer Activities
Interestingly, derivatives of 1,4-dihydropyrimidines/pyrimidines, related to the compound , have been studied for their antihypertensive and anti-ulcer activities. This research indicates a broader therapeutic potential, suggesting that modifications of the tetrahydropyrimidine core can lead to compounds with significant biomedical applications (Rana, Kaur, & Kumar, 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3OS/c1-10-15(17(24)22-14-9-5-4-8-13(14)20)16(23-18(25)21-10)11-6-2-3-7-12(11)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDNELCKKXAPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Br)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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